molecular formula C9H7ClN4O2 B3337287 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole CAS No. 610255-47-5

1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No. B3337287
CAS RN: 610255-47-5
M. Wt: 238.63 g/mol
InChI Key: IMYZTYPCBUTFAM-UHFFFAOYSA-N
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Description

“1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole” is likely a nitrogen-rich organic compound. The “1,2,4-triazole” part of the name suggests it contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “4-chlorobenzyl” indicates a benzene ring with a chlorine atom and a methyl group attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the chlorine atom, and the 1,2,4-triazole ring. These functional groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

Based on similar compounds, we can infer that “1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole” might be a solid under room temperature, and it might have a relatively high melting point .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many triazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

As with many organic compounds, “1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole” could potentially be harmful if swallowed, inhaled, or comes into contact with skin. It might also pose environmental hazards .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, particularly in the field of medicinal chemistry. The compound’s reactivity and biological activity could be further investigated .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZTYPCBUTFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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